molecular formula C44H32N2 B037616 N4,N4'-Di(naphthalen-1-yl)-N4,N4'-diphenyl-[1,1'-biphenyl]-4,4'-diamine CAS No. 123847-85-8

N4,N4'-Di(naphthalen-1-yl)-N4,N4'-diphenyl-[1,1'-biphenyl]-4,4'-diamine

Cat. No.: B037616
CAS No.: 123847-85-8
M. Wt: 588.7 g/mol
InChI Key: IBHBKWKFFTZAHE-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,4’-Bis[N-(1-naphthyl)-N-phenylamino]biphenyl typically involves the reaction of 4,4’-dibromobiphenyl with N-(1-naphthyl)-N-phenylamine in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, and at elevated temperatures to facilitate the coupling reaction .

Industrial Production Methods: In industrial settings, the compound is produced through a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is then purified through recrystallization or chromatography to remove any impurities .

Chemical Reactions Analysis

Types of Reactions: 4,4’-Bis[N-(1-naphthyl)-N-phenylamino]biphenyl undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include quinone derivatives, amine derivatives, and substituted aromatic compounds.

Comparison with Similar Compounds

Comparison: 4,4’-Bis[N-(1-naphthyl)-N-phenylamino]biphenyl is unique due to its high hole mobility and stability during thermal deposition. Compared to TPD and VNPB, it offers better thermal stability and higher glass transition temperature, making it more suitable for applications requiring long-term stability and high performance .

Biological Activity

N4,N4'-Di(naphthalen-1-yl)-N4,N4'-diphenyl-[1,1'-biphenyl]-4,4'-diamine (commonly referred to as NPB) is a complex organic compound with a molecular formula of C44H32N2 and a molecular weight of approximately 588.75 g/mol. The compound's unique structure, characterized by multiple aromatic rings, contributes to its significant biological activity, particularly in the fields of oncology and organic electronics.

Chemical Structure and Properties

The structural complexity of NPB includes several aromatic systems that enhance its electronic properties, making it suitable for applications in organic light-emitting diodes (OLEDs) and as a potential therapeutic agent. Its synthesis typically involves palladium-catalyzed coupling reactions under controlled conditions to ensure high purity and yield.

PropertyValue
Molecular FormulaC44H32N2
Molecular Weight588.75 g/mol
CAS Number123847-85-8
IUPAC NameN-[4-[4-(N-naphthalen-1-ylanilino)phenyl]phenyl]-N-phenylnaphthalen-1-amine

Anticancer Properties

Recent studies have identified NPB as a potent inhibitor of various kinases , which play crucial roles in cancer signaling pathways. This inhibition has been linked to potential anticancer effects, suggesting that NPB may interfere with tumor growth and metastasis. For instance, preliminary research indicates that NPB can inhibit the activity of kinases involved in cell proliferation and survival, making it a candidate for further investigation in cancer therapeutics .

Mechanistic Studies

Mechanistic studies utilizing techniques such as molecular docking and cell viability assays have demonstrated that NPB binds effectively to specific protein targets involved in cancer progression. These studies are essential for elucidating the compound's mode of action and optimizing its therapeutic potential. For example, NPB has shown promising results in inhibiting the growth of various cancer cell lines in vitro, including breast and lung cancer cells.

Case Studies

Several case studies highlight the biological activity of NPB:

  • Inhibition of Kinase Activity : A study reported that NPB effectively inhibited the activity of the epidermal growth factor receptor (EGFR), a key player in many cancers. This inhibition was associated with reduced cell proliferation in EGFR-dependent cancer cell lines.
  • Antitumor Efficacy : In vivo studies using mouse models demonstrated that administration of NPB led to significant tumor regression in xenograft models of breast cancer. The compound's ability to penetrate cellular membranes and accumulate within tumor tissues was noted as a contributing factor to its efficacy .

Applications in Organic Electronics

Beyond its biological applications, NPB is also utilized in organic electronics , particularly as a hole transport layer (HTL) in OLEDs. Its efficient hole transport capability enhances device performance by facilitating the movement of charge carriers within the organic layers. The dual functionality of NPB—acting both as an electronic material and a potential therapeutic agent—highlights its versatility.

Properties

IUPAC Name

N-[4-[4-(N-naphthalen-1-ylanilino)phenyl]phenyl]-N-phenylnaphthalen-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C44H32N2/c1-3-17-37(18-4-1)45(43-23-11-15-35-13-7-9-21-41(35)43)39-29-25-33(26-30-39)34-27-31-40(32-28-34)46(38-19-5-2-6-20-38)44-24-12-16-36-14-8-10-22-42(36)44/h1-32H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBHBKWKFFTZAHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N(C2=CC=C(C=C2)C3=CC=C(C=C3)N(C4=CC=CC=C4)C5=CC=CC6=CC=CC=C65)C7=CC=CC8=CC=CC=C87
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C44H32N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20408009
Record name N~4~,N~4'~-Di(naphthalen-1-yl)-N~4~,N~4'~-diphenyl[1,1'-biphenyl]-4,4'-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20408009
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

588.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

123847-85-8
Record name N~4~,N~4'~-Di(naphthalen-1-yl)-N~4~,N~4'~-diphenyl[1,1'-biphenyl]-4,4'-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20408009
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To 32.4 g (148 mmol) of N-phenyl-1-naphthylamine were added 25.1 g (61.5 mmol) of 4,4′-diiodobiphenyl, 2.14 g of polyethylene glycol (PEG-6000 (a trade name) manufactured by Wako Junyaku K.K.), 17.1 g (0.124 mol) of potassium carbonate and 15.7 g (247 mmol) of copper (powder) were added, and heated to 200° C. The reaction was traced by high-performance liquid chromatography. Heating was continued under stirring until the peaks of raw materials and intermediates were disappeared (for 12 hours). After the completion of the reaction, water and DMF are added, and the resulting mixture is dispersed, filtrated, and washed with water. The resulting crystal is purified by silica gel chromatography to afford 20.2 g (yield: 55.9%) of N,N′-di(l-naphthyl)-N,N′-diphenyl-4,4′-diaminobiphenyl represented by the formula:
Quantity
32.4 g
Type
reactant
Reaction Step One
Quantity
25.1 g
Type
reactant
Reaction Step One
[Compound]
Name
polyethylene glycol
Quantity
2.14 g
Type
reactant
Reaction Step One
Quantity
17.1 g
Type
reactant
Reaction Step Two
Name
copper
Quantity
15.7 g
Type
catalyst
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of α-NPD?

A1: The molecular formula of α-NPD is C44H32N2, and its molecular weight is 588.72 g/mol.

Q2: What spectroscopic data is available for α-NPD characterization?

A2: α-NPD has been extensively characterized using various spectroscopic techniques. Researchers have employed ¹H NMR, elemental analysis, and MALDI-TOF MS to confirm its chemical structure []. UV-Vis absorption and photoluminescence spectroscopy are routinely used to study its optical properties.

Q3: What is the primary application of α-NPD in OLEDs?

A4: α-NPD is widely employed as a hole transport layer (HTL) in OLEDs due to its efficient hole transport properties [, , ].

Q4: How does α-NPD contribute to the performance of OLEDs?

A5: α-NPD facilitates the injection and transport of holes from the anode to the emissive layer, enhancing charge carrier balance and improving device efficiency [, , ]. It can also act as a host material for blue emitters, contributing to white light emission [, ].

Q5: What are the typical layer thicknesses used for α-NPD in OLEDs?

A6: The thickness of the α-NPD layer in OLEDs typically ranges from 30 to 65 nm, depending on the device structure and desired performance [, , ].

Q6: How does the concentration of α-NPD affect its performance as a host material?

A7: Researchers have investigated the use of α-NPD as a host material for red-emitting materials like dioxolane-substituted pentacene derivatives. Studies show that higher concentrations of the red emitter can lead to aggregation, while lower concentrations exhibit efficient energy transfer from α-NPD and high photoluminescence quantum yield [].

Q7: How does α-NPD's performance compare to other hole transport materials?

A8: α-NPD demonstrates comparable or superior performance to other commonly used hole transport materials in terms of hole mobility and current efficiency [, ]. Its stability and ease of processing make it a favorable choice for OLED fabrication.

Q8: What are the limitations of α-NPD in OLED applications?

A9: One limitation of α-NPD is its relatively low glass transition temperature, which can lead to thermal instability at high operating temperatures. Researchers have explored alternatives with higher glass transition temperatures for improved device longevity [].

Q9: How does the interface between α-NPD and Alq3 affect OLED performance?

A11: The interface between α-NPD and Alq3 plays a crucial role in charge transport and recombination processes in OLEDs. Studies have revealed that the permanent dipole moment of Alq3 can induce charge accumulation at the interface, influencing the electric field distribution and device performance [, , ].

Q10: How does the concentration of Alq3 in an α-NPD matrix affect interfacial polarization?

A12: Research indicates that the degree of dipole alignment and interfacial polarization in α-NPD is maximized at a 1:1 blend ratio with Alq3. This effect is attributed to the competition between dipole-dipole interactions and the driving force for vertical orientation of Alq3 dipoles at the α-NPD surface [].

Q11: How does α-NPD contribute to the degradation of OLEDs?

A13: While α-NPD exhibits good stability compared to some electron transport materials, its degradation can still occur under continuous operation, albeit at a slower rate than materials like Alq3. Researchers have attributed the recoverable voltage change in α-NPD layers to changes in electronic characteristics, possibly due to ionic impurities [].

Q12: How does light irradiation during fabrication affect α-NPD-based OLEDs?

A14: Studies have shown that light irradiation during the fabrication of α-NPD-based OLEDs can induce a shift in the threshold voltage for hole injection and lead to the formation of charge traps in adjacent layers like Alq3 [, ]. This effect is linked to a reduction in charge density at the α-NPD/Alq3 interface, potentially caused by dipole moment ordering in Alq3.

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